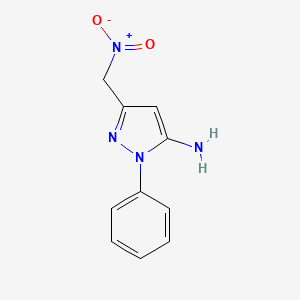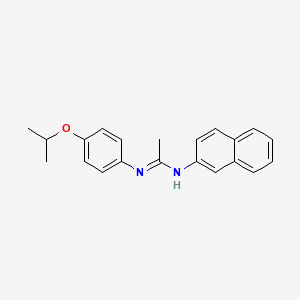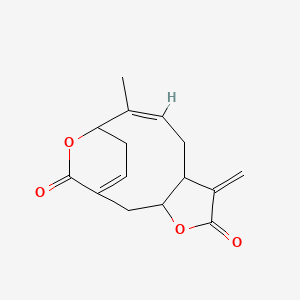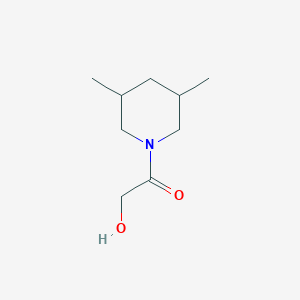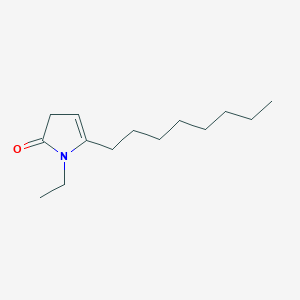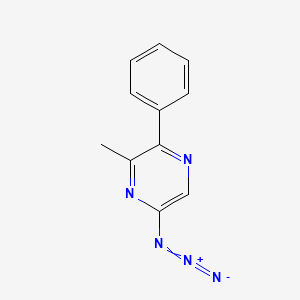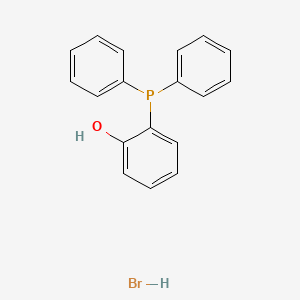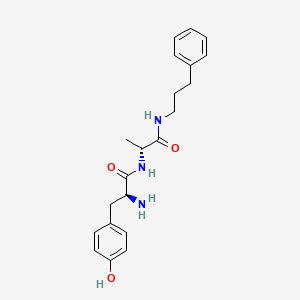
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide is a synthetic peptide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is characterized by the presence of a tyrosine residue linked to a phenylpropyl group and an alaninamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds or other functional groups.
Substitution: The aromatic ring of the phenylpropyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of amide bonds can produce amines.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide involves its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, while the phenylpropyl group can enhance hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-O-phosphono-L-tyrosyl-N-(3-phenylpropyl)-L-norvalinamide
- L-Alaninamide,3,5-dimethoxy-O-methyl-N-(1-oxo-3-phenylpropyl)-L-tyrosyl-N-[(1R)-1-borono-3-methylbutyl]
Uniqueness
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
80705-44-8 |
|---|---|
Molekularformel |
C21H27N3O3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C21H27N3O3/c1-15(20(26)23-13-5-8-16-6-3-2-4-7-16)24-21(27)19(22)14-17-9-11-18(25)12-10-17/h2-4,6-7,9-12,15,19,25H,5,8,13-14,22H2,1H3,(H,23,26)(H,24,27)/t15-,19+/m1/s1 |
InChI-Schlüssel |
CXYKKPSGJGNANU-BEFAXECRSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCCCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C(=O)NCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


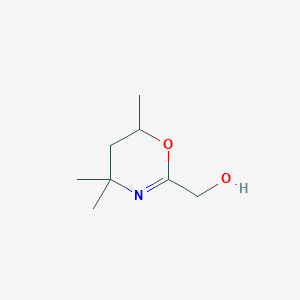
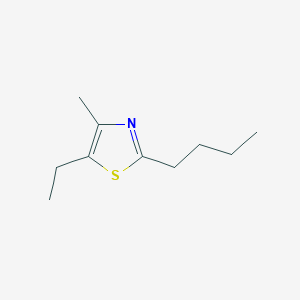

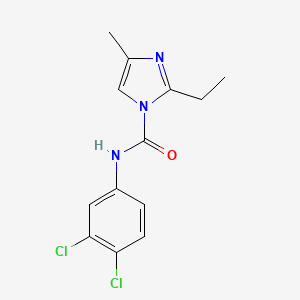

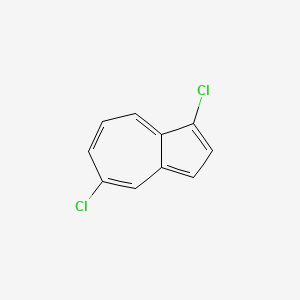
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
